N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzo[d][1,3]dioxole moiety, a pyrimidine ring, and an amide linkage, making it a versatile scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving methoxyacetaldehyde and methylamine, followed by cyclization with a suitable reagent like formamide.
Amination: The pyrimidine derivative is then subjected to an amination reaction with 4-aminophenylbenzo[d][1,3]dioxole-5-carboxamide. This step often requires a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Coupling Reaction: The final step involves coupling the aminated pyrimidine with the benzo[d][1,3]dioxole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyrimidine ring can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Tin(II) chloride (SnCl2), sodium borohydride (NaBH4)
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a lead compound for developing new drugs, particularly in oncology and infectious diseases.
Biological Studies: Used in studying enzyme inhibition and receptor binding due to its complex structure.
Chemical Biology: Acts as a probe for investigating biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may inhibit enzymes such as kinases or bind to specific receptors on cell surfaces.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide: Known for its dual Src/Abl kinase inhibition.
2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: Another pyrimidine derivative with significant biological activity.
Uniqueness
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of a benzo[d][1,3]dioxole moiety and a pyrimidine ring, which provides a distinct pharmacophore for drug design and biological studies.
This detailed overview highlights the synthesis, reactions, applications, and unique aspects of this compound, showcasing its potential in various scientific fields
Properties
IUPAC Name |
N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-12-21-18(10-19(22-12)26-2)23-14-4-6-15(7-5-14)24-20(25)13-3-8-16-17(9-13)28-11-27-16/h3-10H,11H2,1-2H3,(H,24,25)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRLYKOOWGBBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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